molecular formula C23H21N3O2 B2778863 (E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide CAS No. 1181483-52-2

(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide

Cat. No.: B2778863
CAS No.: 1181483-52-2
M. Wt: 371.44
InChI Key: ZGRIQJZRUPECBP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used can include spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, solubility, and color. Chemical properties can include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Imaging and Detection in Medical Diagnostics

  • Compounds with structures similar to "(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide" have been explored for their potential in medical imaging and diagnostics. For example, certain benzamides and other related compounds have been used as radiolabeled tracers for imaging in studies of neuropsychiatric disorders and melanoma metastases detection (Maffioli et al., 1994), (Pike et al., 1996).

Study of Endocrine Disruptors

  • Research has also focused on understanding the impact of various chemicals, including those structurally related to the query compound, on the endocrine system. Studies have reported the ubiquity of nonylphenols, which share some structural features with the query compound, in food, and their potential as endocrine disruptors (Guenther et al., 2002).

Understanding Environmental Contaminants

  • Investigations into hydroxylated and methoxylated polybrominated diphenyl ethers in human plasma aim to understand the accumulation of environmental contaminants and their sources, which is relevant for compounds with potential environmental persistence and bioaccumulation concerns (Wang et al., 2012).

Biomonitoring of Industrial Chemicals

  • Studies have evaluated the human exposure to bisphenol A and nonylphenol, analyzing their presence in human samples, which reflects the scientific interest in monitoring exposure to synthetic chemicals with potential health implications (Calafat et al., 2004).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific proteins or enzymes, disrupting cellular processes, or a variety of other actions .

Safety and Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or the development of new synthesis methods .

Properties

IUPAC Name

(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c24-14-18-6-3-7-19(11-18)16-28-22-10-4-5-17(13-22)12-20(15-25)23(27)26-21-8-1-2-9-21/h3-7,10-13,21H,1-2,8-9,16H2,(H,26,27)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRIQJZRUPECBP-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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